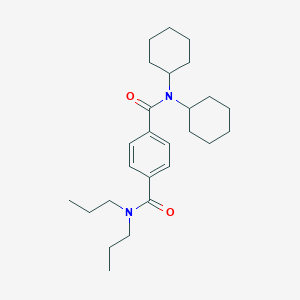![molecular formula C28H42N2O3 B11542672 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea](/img/structure/B11542672.png)
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea is an organic compound with the molecular formula C28H42N2O3. It is characterized by the presence of two phenyl rings substituted with decyloxy and pentyloxy groups, respectively, and connected through a urea linkage.
准备方法
The synthesis of 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea typically involves the reaction of 4-(decyloxy)aniline with 4-(pentyloxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general synthetic route can be summarized as follows:
Starting Materials: 4-(decyloxy)aniline and 4-(pentyloxy)phenyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-70°C.
Procedure: The 4-(decyloxy)aniline is dissolved in an appropriate solvent, such as dichloromethane or toluene. The 4-(pentyloxy)phenyl isocyanate is then added dropwise to the solution with continuous stirring. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
化学反应分析
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction primarily targets the urea linkage, converting it into corresponding amines.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
科学研究应用
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized ureas and related compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.
Industry: In the materials science field, the compound is used in the development of advanced polymers and coatings.
作用机制
The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved in its biological activity are still under investigation, but it is believed to interfere with key signaling pathways related to inflammation and cell proliferation .
相似化合物的比较
1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea can be compared with other similar compounds, such as:
1-[4-(Decyloxy)phenyl]-3-(4-isopropylbenzyl)urea: This compound has a similar structure but with an isopropylbenzyl group instead of a pentyloxy group.
1-[4-(Decyloxy)phenyl]-3-[4-(methoxy)phenyl]urea: The presence of a methoxy group instead of a pentyloxy group results in altered reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of decyloxy and pentyloxy groups, which impart distinct chemical and biological properties to the compound.
属性
分子式 |
C28H42N2O3 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
1-(4-decoxyphenyl)-3-(4-pentoxyphenyl)urea |
InChI |
InChI=1S/C28H42N2O3/c1-3-5-7-8-9-10-11-13-23-33-27-20-16-25(17-21-27)30-28(31)29-24-14-18-26(19-15-24)32-22-12-6-4-2/h14-21H,3-13,22-23H2,1-2H3,(H2,29,30,31) |
InChI 键 |
MXSQXHRTEKBXMU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-(benzyloxy)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11542595.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(methoxymethyl)-N'-[(E)-naphthalen-1-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542604.png)

![3,4-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11542617.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542623.png)
![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542627.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11542630.png)
![8,8'-bis{(E)-[(2-ethylphenyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11542644.png)
![6-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-bromo-3,4-dimethylphenol](/img/structure/B11542645.png)
![N'-[(E)-(2-Hydroxynaphthalen-1-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11542646.png)
![1-{[3-(Dimethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11542651.png)
